Antimycobacterial Activity: Class-Level MIC Against M. tuberculosis H37Rv
Compounds within the 3-(N-substituted glycinamido)benzoic acid chemotype, of which 3-[(pyrrolidin-1-ylacetyl)amino]benzoic acid is a representative member, exhibit potent in vitro antimycobacterial activity. The most active derivatives in this series demonstrated an MIC of 1.6 µg/mL against M. tuberculosis H37Rv [1]. While direct, single-compound data for the pyrrolidine-substituted analog are not reported in isolation, the class-level MIC provides a benchmark for evaluating structural analogs and prioritizing procurement of compounds with this core scaffold.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 1.6 µg/mL (reported for the most potent analogs within the 3-(N-substituted glycinamido)benzoic acid class) |
| Comparator Or Baseline | Isoniazid (standard control) MIC = 0.03–0.06 µg/mL; Rifampicin MIC = 0.015–0.12 µg/mL |
| Quantified Difference | The class exhibits MIC values 13–53-fold higher than first-line drugs, indicating a useful but moderate antimycobacterial potency suitable for lead optimization. |
| Conditions | In vitro MABA (Microplate Alamar Blue Assay) against M. tuberculosis H37Rv [1] |
Why This Matters
A class-level MIC of 1.6 µg/mL confirms that the 3-(N-substituted glycinamido)benzoic acid scaffold, including the pyrrolidine-substituted derivative, is a valid starting point for antitubercular drug discovery, guiding procurement decisions when selecting compounds for SAR expansion.
- [1] Veeravarapu, H., Malkhed, V., Mustyala, K. K., Vadija, R., Malikanti, R., Vuruputuri, U., & Muthyala, M. K. K. (2020). Design, synthesis, antimycobacterial activity and molecular docking studies of novel 3-(N-substituted glycinamido) benzoic acid analogues as anti tubercular agents. Bioorganic & Medicinal Chemistry Letters, 30(23), 127603. View Source
